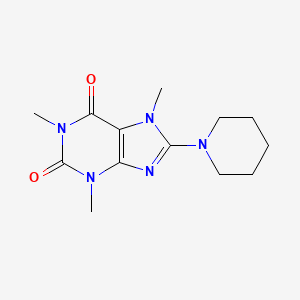![molecular formula C28H20N4O B4962621 6-benzyl-5-(1-naphthyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B4962621.png)
6-benzyl-5-(1-naphthyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-benzyl-5-(1-naphthyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been extensively studied.
Mechanism of Action
The mechanism of action of 6-benzyl-5-(1-naphthyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves the inhibition of the enzyme topoisomerase II. This enzyme plays a crucial role in DNA replication and repair, and its inhibition leads to DNA damage and cell death. Additionally, this compound has been found to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that 6-benzyl-5-(1-naphthyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has various biochemical and physiological effects. It has been found to induce oxidative stress, which leads to the activation of the p38 MAPK pathway and the induction of apoptosis. This compound also inhibits the migration and invasion of cancer cells, which makes it a potential candidate for the treatment of metastatic cancer.
Advantages and Limitations for Lab Experiments
The advantages of using 6-benzyl-5-(1-naphthyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one in lab experiments include its high yield and purity, its potential for use in cancer therapy, and its well-studied mechanism of action. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Future Directions
There are various future directions for research on 6-benzyl-5-(1-naphthyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. One direction is to explore its potential for use in combination therapy with other anticancer drugs. Another direction is to study its effects on cancer stem cells, which are known to be resistant to conventional chemotherapy. Additionally, further studies are needed to determine its optimal dosage and administration route for use in cancer therapy.
Synthesis Methods
6-benzyl-5-(1-naphthyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can be synthesized using various methods. One of the commonly used methods is the reaction of 1-phenyl-3-(1-naphthyl)triazenes with 2-benzylidene-4-oxothiazolidines in the presence of a base. This method yields the desired compound with high yield and purity.
Scientific Research Applications
6-benzyl-5-(1-naphthyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has potential applications in the field of medicine, particularly in the treatment of cancer. Studies have shown that this compound has antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has been found to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.
properties
IUPAC Name |
6-benzyl-5-naphthalen-1-yl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N4O/c33-28-24-19-29-32(22-14-5-2-6-15-22)27(24)30-26(18-20-10-3-1-4-11-20)31(28)25-17-9-13-21-12-7-8-16-23(21)25/h1-17,19H,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQSASIPADFBJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2C5=CC=CC6=CC=CC=C65 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-benzyl-5-(naphthalen-1-yl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(dimethylamino)-2-[2-(1H-pyrrol-1-yl)ethyl]-3(2H)-pyridazinone](/img/structure/B4962556.png)


![ethyl 2-{[N-(tert-butyl)glycyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4962589.png)

![4-({[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B4962594.png)
![4-ethoxy-N-(1,3,3-trimethyl-1,3-dihydro-3'H-spiro[indole-2,2'-naphtho[1,2-b]furan]-5'-yl)benzenesulfonamide](/img/structure/B4962599.png)
![ethyl 3-[(3-bromophenyl)amino]-2-cyclohexyl-3-oxopropanoate](/img/structure/B4962604.png)
![6-amino-1-benzyl-4-(2-furyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4962624.png)

![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4962636.png)
![2-(4-tert-butylphenyl)-1-[4-(dimethylamino)phenyl]-2-hydroxyethanone](/img/structure/B4962647.png)